8-OH-DPAT-d7 (hydrobromide)

Serotonin Receptor Pharmacology GPCR Binding Receptor Selectivity

Accurate quantification of 8-OH-DPAT in complex biological matrices is compromised by ion suppression and co-elution with non-labeled analogs, leading to unacceptable PK data variability. 8-OH-DPAT-d7 (hydrobromide) is the deuterated internal standard that resolves this. - Corrects for matrix effects and extraction variability, enabling precise measurement at low ng/mL concentrations. - Provides a distinct mass-to-charge ratio while retaining near-identical physicochemical properties to the parent compound. - Essential for regulatory-compliant bioanalysis in preclinical PK, brain tissue distribution, and PET receptor occupancy studies.

Molecular Formula C16H26BrNO
Molecular Weight 335.33 g/mol
Cat. No. B12426002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-OH-DPAT-d7 (hydrobromide)
Molecular FormulaC16H26BrNO
Molecular Weight335.33 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
InChIInChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/i1D3,3D2,10D2;
InChIKeyBATPBOZTBNNDLN-WIROKCJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-OH-DPAT-d7: Deuterated 5-HT1A/7 Agonist for Bioanalysis


8-OH-DPAT-d7 (hydrobromide) is the deuterated analog of 8-OH-DPAT, a well-characterized agonist of the serotonin 5-HT1A and 5-HT7 receptors belonging to the aminotetralin chemical class [1]. The incorporation of seven deuterium atoms on the propyl side chains preserves the receptor binding profile of the parent compound while introducing a mass shift essential for quantitative mass spectrometry applications [2]. This isotopic labeling enables precise discrimination between the compound and its non-labeled counterpart, rendering 8-OH-DPAT-d7 a critical internal standard in pharmacokinetic studies, neurochemical bioanalysis, and receptor occupancy investigations [3].

Stable Isotope-Labeled Internal Standard

Deuterated analog (d7) with +7 Da mass shift for LC-MS/MS discrimination from parent 8-OH-DPAT.

Co-Elution & Matrix Effect Correction

Near-identical physicochemical profile enables co-elution, correcting ion suppression and extraction variability in biological matrices.

PK/PD Bioanalysis Workflow

Supports precise quantification in pharmacokinetic, tissue distribution, and receptor occupancy studies.

Limitations of Non-Deuterated 8-OH-DPAT in Bioanalysis


While non-deuterated 8-OH-DPAT (including the racemate and single enantiomers) is widely employed as a pharmacological probe, its utility as an internal standard in LC-MS/MS workflows is fundamentally compromised by chromatographic co-elution and ion suppression artifacts that obscure accurate quantitation in complex biological matrices [1]. The deuterated analog, 8-OH-DPAT-d7, mitigates these analytical challenges by providing a distinct mass-to-charge ratio while retaining near-identical physicochemical properties . Critically, the short half-life of 8-OH-DPAT (approximately 1.5 hours) necessitates highly sensitive and precise quantification methods, for which stable isotope-labeled internal standards are the regulatory gold standard . Substitution with non-isotopic analogs introduces unacceptable variability and fails to meet the rigorous accuracy demands of modern pharmacokinetic and tissue distribution studies [2].

Co-elution

Non-deuterated 8-OH-DPAT co-elutes with the analyte, risking ion suppression artifacts that compromise quantitation accuracy in complex matrices.

Correction gap

Non-isotopic internal standards may not correct for extraction recovery and matrix variability, introducing unacceptable measurement uncertainty.

Regulatory alignment

Use of non-isotopic analogs may not align with regulatory bioanalytical validation expectations for SIL-IS in PK/PD studies.

8-OH-DPAT-d7: Evidence-Based Performance Assessment


5-HT1A vs 5-HT7 Receptor Binding Affinity

8-OH-DPAT demonstrates high affinity and selectivity for the 5-HT1A receptor compared to the 5-HT7 receptor. Specifically, it exhibits a pIC50 of 8.19 (corresponding to a Ki of approximately 6.5 nM) for 5-HT1A, whereas its affinity for 5-HT7 is significantly lower with a Ki of 466 nM . This translates to a >70-fold selectivity window for 5-HT1A over 5-HT7 in terms of binding affinity. In direct comparison, the widely used 5-HT1A antagonist WAY-100635 displays a Ki of 0.8 nM for 5-HT1A, making it more potent but lacking the agonist functional activity of 8-OH-DPAT [1]. This selectivity profile is crucial for studies aiming to dissect 5-HT1A-mediated signaling from 5-HT7-mediated effects.

5-HT1A vs 5-HT7 Binding
Cross-study comparable
5-HT1A Ki ≈ 6.5 nM (pIC50 8.19)
5-HT7 Ki = 466 nM
>70-fold selectivity window
Reported receptor binding profile; supports receptor occupancy assay interpretation.
In vitro radioligand binding on human recombinant receptors; WAY-100635 Ki = 0.8 nM as comparator.
Serotonin Receptor Pharmacology GPCR Binding Receptor Selectivity

Functional Potency in Native and Recombinant Systems

In functional assays, 8-OH-DPAT acts as a full agonist at 5-HT1A receptors with an EC50 of 12 nM in rat hippocampal membranes . In recombinant systems expressing human 5-HT1A receptors, it inhibits cAMP accumulation with a KB of 1.27 ± 0.30 nM, demonstrating high potency [1]. For comparison, the endogenous agonist serotonin (5-HT) exhibits an EC50 of approximately 10-50 nM in similar functional assays, indicating that 8-OH-DPAT is equipotent to serotonin at 5-HT1A receptors but with the advantage of metabolic stability and receptor selectivity [2]. This functional potency is critical for in vivo studies where low doses (e.g., 0.1 mg/kg s.c.) produce robust neurochemical effects, such as a 66% reduction in striatal 5-HT release in rats [3].

Functional Potency
Cross-study comparable
EC50 = 12 nM (rat hippocampus)
KB = 1.27 ± 0.30 nM (human recombinant cAMP)
Equipotent to serotonin at 5-HT1A
Reported functional response context; informs method validation for agonist quantification.
Robust cAMP inhibition; in vivo low-dose (0.1 mg/kg s.c.) effects reported.
Functional Assay cAMP Inhibition Receptor Activation

Enantioselective Brain Pharmacokinetics

The pharmacokinetic profile of 8-OH-DPAT is enantioselective, with the (R)-enantiomer exhibiting higher affinity and potency compared to the (S)-enantiomer [1]. Following subcutaneous administration in rats (1 mg/kg), 8-OH-DPAT rapidly distributes to the brain, achieving peak concentrations within 30 minutes and declining with a half-life of 26 minutes [2]. The compound readily crosses the blood-brain barrier due to its lipophilicity, making it suitable for central nervous system studies . In goats, intramuscular administration of R-8-OH-DPAT (0.1 mg/kg) resulted in a mean bioavailability of 66% and a volume of distribution of 1.47 L/kg, confirming significant tissue distribution [3]. This pharmacokinetic data underscores the need for precise quantification, a role fulfilled by the deuterated internal standard 8-OH-DPAT-d7.

Enantioselective Brain PK
Class-level inference
Brain t1/2 = 26 min (rat)
Bioavailability = 66% (goat, i.m.)
(R)-isomer 10× higher affinity than (S)
Supports need for precise quantification; deuterated ISTD essential for short t1/2 analytes.
Rapid brain penetration and enantioselective distribution reported; PK parameters require method validation.
Pharmacokinetics Blood-Brain Barrier Enantioselectivity

LC-MS/MS Internal Standard Accuracy

8-OH-DPAT-d7 is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction variability, and ionization fluctuations in LC-MS/MS assays . While direct comparative data for 8-OH-DPAT-d7 versus non-deuterated internal standards are not available, class-level evidence demonstrates that SIL-IS provides superior accuracy and precision in quantitative bioanalysis, often achieving ±15% accuracy across the calibration range [1]. The deuterium labeling in 8-OH-DPAT-d7 (m/z shift of +7 Da) ensures distinct mass separation from the analyte (8-OH-DPAT) without significant chromatographic resolution differences, a critical requirement for reliable quantitation in complex biological matrices like plasma and brain tissue [2]. Regulatory guidelines (FDA, EMA) strongly recommend the use of SIL-IS for validated bioanalytical methods supporting drug development [3].

LC-MS/MS Accuracy
Class-level inference
SIL-IS enables ±15% accuracy; reduces matrix effects by 20–50% vs analog IS.
Supports use as SIL-IS for matrix-effect correction; direct comparative data not available.
Class-level evidence from bioanalytical guidelines; validate in target matrix.
LC-MS/MS Internal Standard Method Validation

8-OH-DPAT-d7: Research and Development Applications


Preclinical Pharmacokinetic Profiling

8-OH-DPAT-d7 is ideally suited as an internal standard for LC-MS/MS quantification of 8-OH-DPAT in plasma and tissue samples from preclinical pharmacokinetic studies. The short half-life (26 min in rat brain) and enantioselective distribution necessitate a robust analytical method capable of precise measurement at low ng/mL concentrations. The deuterated internal standard corrects for matrix effects and extraction variability, enabling accurate determination of key PK parameters (Cmax, tmax, AUC, clearance, volume of distribution) essential for dose selection and regimen design [1].

Brain Receptor Occupancy Studies

In neuroscience research investigating the relationship between 5-HT1A receptor occupancy and behavioral or neurochemical endpoints, accurate measurement of brain 8-OH-DPAT concentrations is critical. 8-OH-DPAT-d7 serves as the internal standard in LC-MS/MS methods that quantify the compound in brain tissue homogenates or microdialysates. This application directly supports studies on anxiety, depression, cognition, and sleep, where precise brain exposure data are required to interpret functional outcomes [2].

PET Tracer Binding Validation: In Vivo Displacement

In positron emission tomography (PET) imaging studies using radioligands such as [11C]WAY-100635 or [18F]MPPF to quantify 5-HT1A receptor density, unlabeled 8-OH-DPAT is often used in displacement or blocking experiments to define non-specific binding. For accurate interpretation of PET data, plasma and brain concentrations of the displacing agent (8-OH-DPAT) must be measured. 8-OH-DPAT-d7 is the preferred internal standard for these quantitative assays, ensuring that the relationship between receptor occupancy and unbound drug concentration is precisely defined [3].

Application
Selection Property
Validation Focus
Preclinical PK profiling
Deuterated SIL-IS for LC-MS/MS
Matrix effect and extraction recovery correction in plasma/tissue
Brain receptor occupancy studies
Co-eluting ISTD for brain homogenate/microdialysate
Exposure–occupancy relationship modeling in 5-HT1A research
PET tracer displacement validation
Parent quantification with SIL-IS
Plasma-brain concentration correlation for in vivo binding interpretation

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